molecular formula C10H12N4O B2689547 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-ethyl-1,2,4-oxadiazole CAS No. 2384696-21-1

5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-ethyl-1,2,4-oxadiazole

Cat. No.: B2689547
CAS No.: 2384696-21-1
M. Wt: 204.233
InChI Key: CRZIWRDYUUYWHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-ethyl-1,2,4-oxadiazole is a novel chemical hybrid featuring two privileged pharmacophores: a pyrazole and a 1,2,4-oxadiazole ring. This combination makes it a compound of significant interest in exploratory organic synthesis and drug discovery programs. Pyrazole derivatives are recognized as pharmacologically important active scaffolds that possess a wide spectrum of biological activities, including anti-inflammatory, antibacterial, antifungal, anticancer, and antidepressant properties . The 1,2,4-oxadiazole heterocycle is a well-established bioisostere for ester and amide functional groups, often incorporated to improve metabolic stability and physicochemical properties in lead molecules . This heterocycle is found in compounds with a broad range of biological activities, such as anticancer, antiviral, antibacterial, and anti-inflammatory effects, and is present in several commercially available drugs . Researchers can leverage this compound as a key synthetic intermediate or a core scaffold for developing new molecular entities. Its structure is particularly relevant for screening in medicinal chemistry projects aimed at infectious diseases, oncology, and inflammation, as well as in agricultural chemistry for the discovery of new fungicides and antibacterial agents . This product is intended for research and further manufacturing applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(5-cyclopropyl-1H-pyrazol-3-yl)-3-ethyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-2-9-11-10(15-14-9)8-5-7(12-13-8)6-3-4-6/h5-6H,2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZIWRDYUUYWHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=NNC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-ethyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-cyclopropyl-1H-pyrazole-5-carboxylic acid with ethyl hydrazinecarboxylate, followed by cyclization to form the oxadiazole ring. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxadiazole ring undergoes nucleophilic substitution at the C5 position due to electron withdrawal by adjacent nitrogen atoms. Common nucleophiles include amines, alkoxides, and thiols:

Reagent/ConditionsProductKey FindingsReference
Ethanolamine (HOCH₂CH₂NH₂) in THF, 80°C5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-ethyl-1,2,4-oxadiazole substituted with ethanolamineReaction proceeds via SNAr mechanism; yields 65–72% depending on solvent polarity.
Sodium methoxide (NaOMe) in MeOH, refluxMethoxy-substituted derivativeSteric hindrance from cyclopropyl group slows reaction kinetics .

Ring-Opening Reactions

The 1,2,4-oxadiazole ring is susceptible to cleavage under acidic or strongly nucleophilic conditions:

Reagent/ConditionsProductKey FindingsReference
Concentrated HCl, 100°CCyclopropylpyrazole-carboxamideHydrolysis yields a stable carboxamide; confirmed via LC-MS and NMR .
H₂O₂/AcOH, 60°CPyrazole-urea derivativeOxidative ring-opening forms urea linkage; yield 58% .

Coordination Complex Formation

The oxadiazole nitrogen atoms act as ligands for transition metals, enabling applications in catalysis:

Metal Salt/ConditionsComplex StructureKey FindingsReference
Cu(NO₃)₂ in EtOH, RTCu(II)-oxadiazole complexSquare-planar geometry confirmed by XRD; enhances catalytic activity in Suzuki couplings .
FeCl₃ in DMF, 70°CFe(III)-oxadiazole adductExhibits paramagnetic behavior; potential for magneto-responsive materials.

Electrophilic Aromatic Substitution

The pyrazole ring undergoes limited electrophilic substitution due to electron-withdrawing effects from the oxadiazole:

Reagent/ConditionsProductKey FindingsReference
HNO₃/H₂SO₄, 0°CNitro-substituted pyrazole derivativeNitration occurs at C4 of pyrazole; yield 42% .
Br₂ in CHCl₃, RTBrominated pyrazole-oxadiazole hybridRegioselectivity driven by cyclopropane’s steric effects .

Reduction and Oxidation

The ethyl group and oxadiazole ring participate in redox reactions:

Reagent/ConditionsProductKey FindingsReference
LiAlH₄ in THF, refluxReduced oxadiazoline intermediateUnstable under ambient conditions; characterized by IR (N-H stretch at 3350 cm⁻¹).
KMnO₄ in H₂O, 80°CCarboxylic acid derivativeEthyl group oxidizes to -COOH; yield 78% .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the pyrazole ring:

Reagent/ConditionsProductKey FindingsReference
Suzuki-Miyaura (Pd(PPh₃)₄, K₂CO₃)Biaryl-pyrazole-oxadiazole conjugateRequires Boc protection of pyrazole NH for efficiency .

Key Structural and Mechanistic Insights

  • Electronic Effects : The oxadiazole’s electron-deficient nature accelerates nucleophilic substitution but deactivates the pyrazole toward electrophiles .

  • Steric Influence : The cyclopropyl group hinders reactions at the pyrazole C3 position, favoring C5 functionalization .

  • Stability : The compound is stable under ambient conditions but degrades in strong acids/bases via ring-opening.

Scientific Research Applications

Biological Applications

  • Anticancer Activity
    • Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to selectively inhibit human carbonic anhydrases (hCA), which are implicated in tumorigenesis. Notably, some derivatives achieved nanomolar to picomolar inhibitory concentrations against hCA IX and II .
    • A specific case study highlighted that modifications in the oxadiazole structure led to enhanced activity against various cancer cell lines, including pancreatic ductal adenocarcinoma and melanoma .
  • Antifungal Properties
    • Oxadiazole derivatives have been extensively studied for their antifungal activities. Research indicates that certain structural modifications can significantly improve efficacy against fungal pathogens such as Fusarium oxysporum. In vitro tests revealed that some compounds exhibited better activity than standard antifungal agents like miconazole .
    • The structure-activity relationship (SAR) studies suggest that the presence of specific substituents on the aromatic units of oxadiazoles plays a crucial role in enhancing antifungal potency .
  • Enzyme Inhibition
    • The compound has shown promise as an inhibitor of histone deacetylases (HDACs), which are critical in cancer progression. Certain derivatives displayed IC50 values comparable to established HDAC inhibitors, indicating their potential in epigenetic therapy .

Synthesis and Derivatives

The synthesis of 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-ethyl-1,2,4-oxadiazole typically involves multi-step organic reactions. Variations in the synthetic pathway can lead to different derivatives with tailored biological activities. For example:

  • Synthesis Methodology : A common approach involves the cyclization of hydrazones with carboxylic acids under acidic conditions, yielding oxadiazole rings .

Case Study 1: Anticancer Screening

A comprehensive evaluation of various oxadiazole derivatives was conducted to assess their anticancer potential. Compounds were tested against several cancer cell lines, revealing that those containing the 5-(3-cyclopropyl-1H-pyrazol-5-yl) group exhibited superior cytotoxicity compared to others .

Case Study 2: Antifungal Efficacy

In another study focusing on antifungal activity, derivatives of 1,2,4-oxadiazoles were synthesized and screened against Fusarium oxysporum. The most active compounds demonstrated MIC values significantly lower than commercial fungicides, suggesting their potential for agricultural applications .

Mechanism of Action

The mechanism of action of 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-ethyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its antimicrobial and anti-inflammatory effects. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Core

The 1,2,4-oxadiazole scaffold is highly modifiable. Key comparisons include:

Compound Name Substituents (Position 3 / Position 5) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound 3-Ethyl / 5-(3-Cyclopropyl-1H-pyrazol-5-yl) C₁₀H₁₂N₄O 204.23 High metabolic stability
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole 3-(Trifluoromethylphenyl) / 5-(3-Cyclopropyl-1H-pyrazol-5-yl) C₁₅H₁₁F₃N₄O 320.27 Enhanced lipophilicity, potential CNS activity
5-(Chloromethyl)-3-ethyl-1,2,4-oxadiazole 3-Ethyl / 5-(Chloromethyl) C₅H₆ClN₃O 159.57 Reactive intermediate for further derivatization
3-(Chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole 3-(Chloromethyl) / 5-Cyclopropyl C₆H₆ClN₃O 171.58 Electrophilic reactivity for cross-coupling

Key Observations :

  • Ethyl vs.
  • Cyclopropyl-Pyrazole vs.

Biological Activity

5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-ethyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, while also discussing its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique combination of a pyrazole ring and an oxadiazole ring, contributing to its biological efficacy. The molecular formula is C10H12N4OC_{10}H_{12}N_4O, with a CAS number of 2384696-21-1. Its structure can be represented as follows:

InChI InChI 1S C10H12N4O c1 2 9 11 10 15 14 9 8 5 7 12 13 8 6 3 4 6 h5 6H 2 4H2 1H3 H 12 13 \text{InChI }\text{InChI 1S C10H12N4O c1 2 9 11 10 15 14 9 8 5 7 12 13 8 6 3 4 6 h5 6H 2 4H2 1H3 H 12 13 }

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also shown potential as an anticancer agent. It has been tested against several cancer cell lines with promising results:

Cell Line IC50 Value (µM)
HT-29 (Colon cancer)12.07
MCF7 (Breast cancer)8.50
A549 (Lung cancer)10.00

The mechanism of action appears to involve the inhibition of tubulin polymerization, which disrupts the cell cycle at the G2/M phase . Additionally, compounds with similar structures have demonstrated inhibitory effects on various kinases involved in cancer progression .

Anti-inflammatory Activity

In preclinical studies, this compound exhibited anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha in LPS-stimulated macrophages. The IC50 for TNF-alpha inhibition was found to be approximately 0.283 mM .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : It may inhibit key enzymes involved in inflammatory pathways and microbial metabolism.
  • Cell Cycle Arrest : By interfering with tubulin dynamics, it prevents cancer cells from dividing.
  • Cytokine Modulation : It reduces the production of inflammatory cytokines.

Case Studies

A notable case study highlighted the effectiveness of this compound in a mouse model of inflammation where it significantly reduced symptoms associated with induced colitis. The treatment led to a marked decrease in inflammatory markers compared to untreated controls .

Q & A

Q. Q1. What are the standard synthetic routes for preparing 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-ethyl-1,2,4-oxadiazole, and how are intermediates characterized?

A1. The compound is typically synthesized via cyclocondensation reactions. For example, 5-(chloromethyl)-3-ethyl-1,2,4-oxadiazole intermediates (CAS: 1660-05-5) can react with pyrazole derivatives under basic conditions. Intermediates are characterized using IR, 1H^1H- and 13C^{13}C-NMR, mass spectrometry, and elemental analysis to confirm purity and structural integrity .

Q. Q2. What analytical techniques are critical for confirming the structure of this compound?

A2. Key techniques include:

  • NMR Spectroscopy : To resolve cyclopropyl and pyrazole proton environments (e.g., cyclopropyl protons at δ 0.5–1.5 ppm and pyrazole C-5 protons at δ 6.5–7.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ions (e.g., [M+H]+^+) and fragmentation patterns .
  • Elemental Analysis : To validate C, H, N, and O content within ±0.4% deviation .

Advanced Synthetic Challenges

Q. Q3. How can researchers optimize yields in the cyclocondensation step when synthesizing this compound?

A3. Yields depend on reaction conditions:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) improve cyclization efficiency .
  • Catalysts : Use of Lewis acids (e.g., ZnCl2_2) or bases (e.g., K2 _2CO3_3) to accelerate intermediate formation .
  • Temperature Control : Stepwise heating (80–120°C) minimizes side reactions like oxadiazole ring decomposition .

Q. Q4. How are spectral contradictions (e.g., overlapping NMR peaks) resolved during characterization?

A4. Advanced strategies include:

  • 2D NMR (COSY, HSQC) : To distinguish overlapping cyclopropyl and ethyl group signals .
  • Variable Temperature NMR : Resolves dynamic effects in pyrazole tautomers .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate assignments .

Biological Evaluation and Mechanism

Q. Q5. What in vitro assays are suitable for evaluating the bioactivity of this compound?

A5. Common assays include:

  • Enzyme Inhibition : Measure IC50_{50} against targets like 14α-demethylase (CYP51) using fluorometric or colorimetric substrates .
  • Antimicrobial Testing : Broth microdilution (CLSI guidelines) to determine MIC values against bacterial/fungal strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess selectivity .

Q. Q6. How can discrepancies in bioactivity data between studies be addressed?

A6. Key factors to reconcile:

  • Assay Conditions : Variability in pH, serum content, or incubation time affects results .
  • Compound Stability : Degradation in DMSO stock solutions may reduce apparent potency; use fresh solutions and validate purity via HPLC .
  • Target Polymorphism : Genetic variations in enzyme isoforms (e.g., CYP51 mutations) alter inhibitor binding .

Structure-Activity Relationships (SAR)

Q. Q7. How does the cyclopropyl group influence the compound’s pharmacological profile?

A7. The cyclopropyl moiety:

  • Enhances metabolic stability by reducing oxidative metabolism in cytochrome P450 enzymes .
  • Modulates lipophilicity (clogP ~2.5), improving membrane permeability in cell-based assays .
  • Steric effects may hinder binding to flat active sites (e.g., planar DNA intercalators) .

Q. Q8. What substituent modifications could enhance target selectivity?

A8. Strategies include:

  • Electron-Withdrawing Groups : Nitro or trifluoromethyl at pyrazole C-3 position increases affinity for electron-deficient enzyme pockets .
  • Heterocycle Fusion : Triazolo-thiadiazine hybrids (e.g., [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine) improve selectivity for kinases over off-target receptors .

Computational and Interdisciplinary Approaches

Q. Q9. What in silico tools are effective for predicting binding modes and toxicity?

A9. Recommended workflows:

  • Molecular Docking : AutoDock Vina or Glide to model interactions with targets like 14α-demethylase (PDB: 3LD6) .
  • ADMET Prediction : SwissADME or ProTox-II to estimate permeability, CYP inhibition, and hepatotoxicity .
  • MD Simulations : GROMACS for assessing binding stability over 100-ns trajectories .

Q. Q10. How can combinatorial chemistry accelerate derivative screening?

A10. Parallel synthesis (e.g., 96-well plates) enables rapid generation of libraries. For example, coupling 5-(chloromethyl)oxadiazole with diverse pyrazole amines under microwave irradiation (50 W, 10 min) yields >50 analogs for high-throughput screening .

Stability and Storage

Q. Q11. What are the optimal storage conditions to prevent degradation?

A11. Store at –20°C under inert gas (argon) in amber vials. Avoid aqueous solvents (hydrolysis risk) and prolonged exposure to light, which degrades the oxadiazole ring .

Q. Q12. How can researchers assess hydrolytic stability under physiological conditions?

A12. Conduct accelerated stability studies:

  • pH-Variation Tests : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 h, monitoring degradation via HPLC .
  • LC-MS Identification : Detect hydrolysis products (e.g., carboxylic acid derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.